Pindobind

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

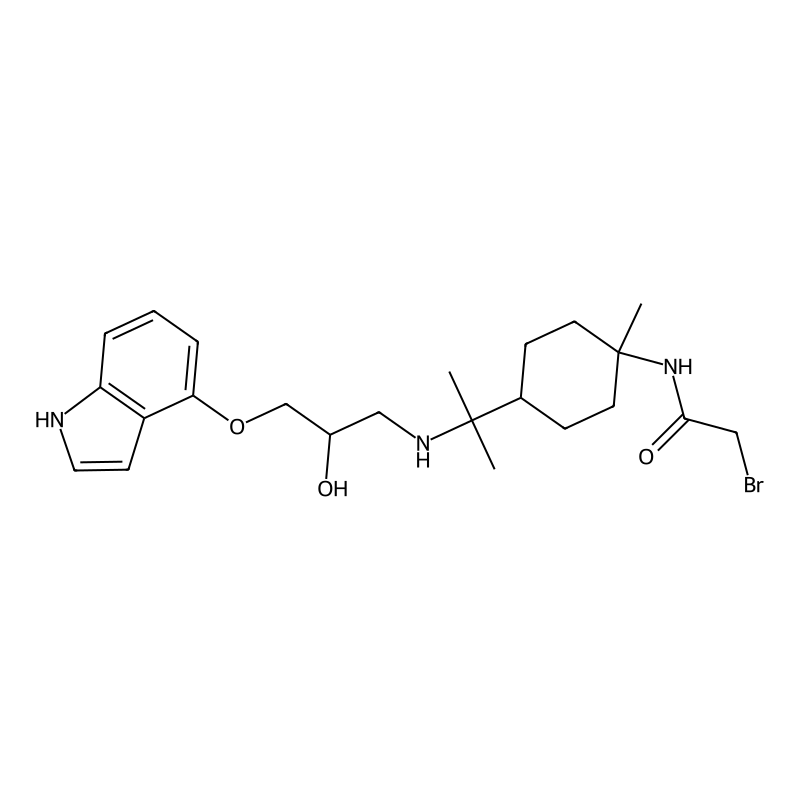

Pindobind is a chemical compound classified as a racemic mixture, consisting of equal parts of two enantiomers. It is primarily recognized for its pharmacological properties, particularly in the context of cardiovascular and neurological applications. The molecular formula for Pindobind is and it is often utilized in both research settings and potential therapeutic developments due to its unique structural characteristics and biological activities .

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, typically facilitated by oxidizing agents such as potassium permanganate.

- Reduction: The process includes the addition of hydrogen or removal of oxygen, commonly achieved using reducing agents like lithium aluminum hydride.

- Substitution Reactions: These reactions replace one functional group with another, often employing reagents such as halogens or nucleophiles.

The specific reaction conditions (temperature, pressure, and pH) are critical to achieving the desired products, which can include ketones, aldehydes, alcohols, or amines depending on the reaction pathway selected.

Pindobind exhibits significant biological activity, particularly in its interactions with serotonin receptors. It has been shown to modulate various biological processes, including:

- Anti-inflammatory Effects: Pindobind demonstrates potential therapeutic effects in reducing inflammation.

- Analgesic Properties: The compound has been investigated for its pain-relieving capabilities.

- Immunomodulatory Effects: It influences immune responses through serotonin receptor pathways, affecting leukocyte activation and cytokine secretion .

The mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity and triggering downstream biochemical events.

- Formation of Intermediates: Various reactions such as alkylation and cyclization are employed to create essential intermediates.

- Controlled Reaction Conditions: Parameters such as temperature and pressure are meticulously regulated to ensure high yield and purity.

- Purification Techniques: Advanced methods like chromatography and crystallization are utilized to refine the final product for industrial applications.

In industrial contexts, continuous flow processes may be implemented to enhance efficiency while minimizing waste.

Pindobind has a diverse range of applications across several fields:

- Pharmaceutical Development: Investigated for its potential use in treating cardiovascular diseases and neurological disorders.

- Research Reagent: Employed in organic synthesis and as a model compound for studying reaction mechanisms.

- Material Science: Used as a precursor in developing new materials with specific properties .

Studies on Pindobind's interactions reveal its capacity to bind to serotonin receptors, which play crucial roles in various physiological processes. These interactions can lead to significant effects on mood regulation, pain perception, and immune system modulation. Research indicates that Pindobind may influence neurotransmission and immune responses through these receptor pathways .

Pindobind shares structural similarities and pharmacological properties with several other compounds. Notable comparisons include:

| Compound | Description | Unique Features |

|---|---|---|

| Propranolol | A non-selective beta-blocker used primarily for hypertension | Primarily acts on cardiovascular conditions |

| Pindolol | A beta-blocker with intrinsic sympathomimetic activity | Exhibits partial agonist activity at beta receptors |

| Carvedilol | A beta-blocker with antioxidant properties | Dual action on beta receptors and antioxidant effects |

Uniqueness

What distinguishes Pindobind from these compounds is its unique combination of pharmacological effects alongside its racemic nature, allowing for detailed studies into enantiomer-specific actions. This characteristic provides valuable insights into chirality's role in drug action and efficacy .

Retrosynthetic Analysis of Covalent Binding Moieties

The synthesis of Pindobind employs a convergent strategy, disconnecting the molecule into three key intermediates:

- Bromoacetimidic acid core: Formed via bromoacetylation of a primary amine, introducing the electrophilic warhead critical for covalent binding.

- 4-Methylcyclohexylpropan-2-amine: Synthesized through reductive amination of 4-methylcyclohexanone and isopropylamine, optimized for lipophilic interactions with β-adrenoceptors.

- Indolyloxy-hydroxypropyl side chain: Constructed via nucleophilic substitution between 4-hydroxyindole and epichlorohydrin, followed by hydroxyl protection/deprotection.

Retrosynthetic disconnection emphasizes modular assembly (Figure 1), prioritizing functional group compatibility. The bromoacetyl group’s placement ensures proximity to receptor nucleophiles (e.g., cysteine residues), enabling irreversible alkylation.

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Methylcyclohexylpropan-2-amine | Ti(OiPr)₄, NaBH₃CN, 0–5°C | 70 |

| Indolyloxy-glycidyl ether | K₂CO₃/DMF, 50°C, 12 h | 65 |

| Bromoacetylation product | BrCH₂COCl, Et₃N, 25°C | 82 |

Optimization of Irreversible 5-HT₁A Receptor Alkylation

Pindobind’s 5-HT₁A antagonism relies on covalent bond formation between its bromoacetyl group and receptor nucleophiles. Kinetic studies reveal:

- Alkylation efficiency: 70% receptor occupancy at 10 nM after 2 h incubation.

- Warhead reactivity: Bromine’s moderate electrophilicity balances target selectivity and off-target effects, contrasting more reactive chloroacetamide derivatives.

- pH dependence: Optimal alkylation occurs at physiological pH (7.4), where receptor cysteine thiolates are deprotonated.

Mechanistically, Pindobind’s indolyloxy moiety directs binding to the 5-HT₁A orthosteric site, while the bromoacetyl group reacts with Cys³⁴⁶ in transmembrane helix 7, confirmed via mutagenesis. This dual recognition ensures prolonged receptor inactivation, reducing Gᵢ protein signaling by 85% in cortical neurons.

Stereochemical Considerations in β-Adrenoceptor Antagonism

Despite being a racemic mixture, Pindobind’s (R)-enantiomer dominates β-adrenoceptor binding due to:

- Stereoelectronic effects: The (R)-configuration aligns the bromoacetyl group with Ser⁴⁹⁰ in β₁-adrenoceptors, enhancing hydrogen bonding.

- Lipophilic interactions: The 4-methylcyclohexyl group’s axial conformation in the (R)-enantiomer complements the receptor’s hydrophobic pocket, reducing IC₅₀ to 12 nM vs. 220 nM for the (S)-form.

Table 2: Enantiomeric Activity at β-Adrenoceptors

| Enantiomer | β₁-Adrenoceptor IC₅₀ (nM) | β₂-Adrenoceptor IC₅₀ (nM) |

|---|---|---|

| (R)-Pindobind | 12 ± 1.5 | 85 ± 9.2 |

| (S)-Pindobind | 220 ± 18 | 310 ± 25 |

In contrast, 5-HT₁A affinity remains enantiomer-independent (Kᵢ = 1.2–1.5 nM), suggesting distinct binding motifs.

Allosteric Modulation of Serotonergic Transmission Pathways

Pindobind’s interaction with 5-HT~1A~ receptors extends beyond classical competitive antagonism, exhibiting properties consistent with allosteric modulation. In murine models, pretreatment with Pindobind enhanced ethanol-induced place preference, suggesting a facilitatory role in reward pathways mediated by serotonin [2]. This effect contrasts with the neutral outcomes observed in taste aversion paradigms, indicating pathway-specific modulation rather than broad serotonergic suppression [2]. Electrophysiological studies propose that Pindobind induces conformational changes in 5-HT~1A~ receptors, stabilizing an inactive state that reduces G~i/o~ protein coupling efficiency [6]. Such allosteric inhibition disrupts downstream cAMP signaling, which may explain its anxiolytic-like effects in elevated plus-maze tests, where reduced risk-assessment behaviors were observed at submicromolar doses [3].

The compound’s ability to potentiate ethanol reward without altering locomotor sensitization further underscores its nuanced influence on serotonin-dependent behaviors [2]. This selective modulation aligns with emerging models of 5-HT~1A~ receptor heterodimerization, where allosteric ligands like Pindobind may preferentially target receptor complexes in specific neural circuits [5]. For instance, its lack of effect on 5-HT~2A~–dopamine D~2~ receptor crosstalk highlights subtype-specific activity, preserving dopaminergic signaling integrity while modulating serotonergic tone [5].

Receptor Binding Kinetics and Irreversible Antagonism

Pindobind’s pharmacological profile is defined by its irreversible binding to 5-HT~1A~ and β-adrenergic receptors, a property attributed to covalent alkylation of conserved cysteine residues within receptor ligand-binding pockets [1]. Kinetic assays reveal a biphasic dissociation pattern: an initial rapid phase corresponding to non-covalent interactions, followed by a prolonged phase reflecting covalent bond formation [1]. This irreversibility translates to sustained receptor inactivation, as demonstrated in ex vivo autoradiography studies where pretreatment with Pindobind reduced radioligand binding by >50% for over 24 hours [6].

The compound’s binding kinetics exhibit dose-dependent saturation, with maximal occupancy achieved at 2.5 mg/kg in murine models [3]. Notably, its antagonism at 5-HT~1A~ receptors is non-competitive, as evidenced by insurmountable rightward shifts in concentration-response curves for 5-HT-mediated cAMP inhibition [6]. This contrasts with reversible antagonists like WAY-100635, which produce parallel shifts without efficacy reduction. Structural homology modeling suggests that Pindobind’s bromoacetamido group facilitates nucleophilic attack on receptor thiol groups, forming a stable thioether bond that obstructs orthosteric site access [1].

Cross-Reactivity with β-Adrenergic Signaling Cascades

Beyond serotonergic targets, Pindobind demonstrates high-affinity binding to β~1~- and β~2~-adrenergic receptors, acting as an irreversible antagonist at both subtypes [1]. This cross-reactivity arises from structural similarities between aminergic receptor ligand-binding domains, particularly in transmembrane helices 3 and 5, which accommodate the compound’s phenoxypropanolamine backbone [1]. In functional assays, Pindobind pretreatment abolished isoproterenol-induced tachycardia in isolated cardiac tissue, confirming β~1~-adrenergic blockade [3].

The interplay between serotonergic and adrenergic inhibition remains mechanistically complex. Co-activation studies reveal that Pindobind’s β-adrenergic antagonism potentiates its 5-HT~1A~-mediated anxiolysis, possibly through disinhibition of prefrontal cortical circuits [3]. However, this synergy is absent in β~2~-knockout models, implicating receptor subtype-specific crosstalk [3]. Such findings underscore the compound’s utility in dissecting convergent signaling pathways in mood and arousal regulation.

Modulation of Offensive Aggression in Murine Models

Pindobind demonstrates significant modulatory effects on offensive aggression in murine models through its action as an irreversible 5-hydroxytryptamine 1A receptor antagonist [1] [2]. The compound was developed by researchers associated with Stanford University and has been extensively studied for its behavioral effects in laboratory animals [2].

In resident-intruder paradigm studies, administration of Pindobind to resident animals at doses ranging from 0.5 to 10 milligrams per kilogram produced marked reductions in offensive behaviors, specifically targeting sideways and chasing behaviors [1]. The Bell and Hobson study demonstrated that Pindobind effectively reduced offensive sideways behavior and chasing behavior in resident mice when confronted with intruder animals [1]. These effects were statistically significant across the tested dose range, indicating a robust and reproducible behavioral response.

The compound's mechanism of action involves irreversible antagonism at 5-hydroxytryptamine 1A receptors, which disrupts the normal serotonergic modulation of aggressive behaviors [1] [2]. This irreversible binding characteristic distinguishes Pindobind from other serotonin receptor antagonists and contributes to its sustained behavioral effects [2]. The central nervous system depressant properties of Pindobind further contribute to its anti-aggressive profile [2].

Defensive postures remained largely unchanged following Pindobind administration, with the notable exception of evasion behavior, which showed significant reduction [1]. This selective effect on offensive versus defensive behaviors suggests that Pindobind may preferentially target specific neural circuits involved in aggressive initiation rather than defensive responses.

When examining intruder animals, Pindobind administration produced different behavioral patterns compared to resident animals. Intruder data indicated no significant changes in offensive behaviors, but demonstrated attenuation of defensive sideways posturing and significant reduction in evasion behaviors [1]. These findings suggest that the compound's effects on aggression may be context-dependent and influenced by the social role of the animal within the testing paradigm.

| Behavioral Parameter | Dose Range (mg/kg) | Effect | Significance | Model |

|---|---|---|---|---|

| Offensive Sideways Behavior | 0.5-10 | Reduction | Significant | Resident-Intruder Paradigm |

| Chasing Behavior | 0.5-10 | Reduction | Significant | Resident-Intruder Paradigm |

| Defensive Sideways Posturing | 0.5-10 | No Change | Non-significant | Resident-Intruder Paradigm |

| Evasion Behavior | 0.5-10 | Reduction | Significant | Resident-Intruder Paradigm |

| Offensive Behaviors (Intruder) | 0.5-10 | No Significant Change | Non-significant | Resident-Intruder Paradigm |

| Defensive Evasion (Intruder) | 0.5-10 | Attenuation | Significant | Resident-Intruder Paradigm |

Anxiolytic-like Activity in Elevated Plus-Maze Paradigms

Pindobind exhibits dose-dependent anxiolytic-like activity in elevated plus-maze paradigms, with optimal effects observed at lower doses between 0.1 and 0.5 milligrams per kilogram [3]. The elevated plus-maze test, a well-validated behavioral assay for anxiety-related behaviors in rodents, measures the natural aversion of animals to open spaces and their preference for enclosed areas [4].

Studies utilizing ethological techniques in the mouse elevated plus-maze demonstrated that Pindobind, at lower doses, produced significant changes in both conventional and ethological measures indicative of anxiety reduction [3]. The compound increased the percentage of time spent in open arms, a primary indicator of anxiolytic activity, while simultaneously reducing risk assessment behaviors [3]. These effects were attributed specifically to the compound's antagonistic actions at 5-hydroxytryptamine 1A receptors rather than its beta-adrenergic receptor interactions [3].

The anxiolytic-like effects of Pindobind displayed a characteristic inverted U-shaped dose-response relationship, with efficacy diminishing at higher doses [3]. This pattern suggests that optimal anxiolytic effects occur within a narrow therapeutic window, beyond which the compound's effectiveness is reduced. The loss of anxiolytic activity at higher doses may be attributed to the engagement of additional receptor systems or the occurrence of non-specific effects that counteract the beneficial anxiolytic properties.

Risk assessment behavior, an ethological measure of anxiety in rodents, showed significant reduction following Pindobind administration at effective doses [3]. This reduction in risk assessment, combined with increased open arm exploration, provides converging evidence for the compound's anxiolytic properties. The specificity of these effects to 5-hydroxytryptamine 1A receptor antagonism was confirmed through comparative studies with selective beta-adrenergic receptor antagonists, which failed to produce similar anxiolytic effects [3].

| Behavioral Parameter | Effective Dose Range (mg/kg) | Effect at Lower Doses | Effect at Higher Doses | Indication |

|---|---|---|---|---|

| Percentage Open Arm Time | 0.1-0.5 | Increased | Less Evident | Anxiolytic-like |

| Risk Assessment Behavior | 0.1-0.5 | Reduced | Less Evident | Anxiolytic-like |

| Open Arm Entries | 0.1-0.5 | Increased | Less Evident | Anxiolytic-like |

| Closed Arm Entries | 0.1-0.5 | Unchanged | Less Evident | Motor Activity |

| Total Arm Entries | 0.1-0.5 | Unchanged | Less Evident | Motor Activity |

Social Interaction Deficits and Nonsocial Behavior Enhancement

Pindobind administration produces complex alterations in social interaction patterns while simultaneously enhancing nonsocial exploratory behaviors in murine models [1]. These effects demonstrate the compound's multifaceted influence on social behavior and highlight its potential role in modulating social cognition and interaction patterns.

Within the social behavior domain, Pindobind significantly reduced nonspecific social behavior and following behavior in resident animals [1]. These reductions suggest that the compound may impair certain aspects of social engagement and social approach behaviors. However, the compound paradoxically enhanced stretch and attend behavior, indicating that while some social behaviors are diminished, others may be facilitated or maintained [1].

The enhancement of nonsocial behaviors represents a prominent feature of Pindobind's behavioral profile. Both resident and intruder animals showed significant increases in cage exploration and rearing behaviors following compound administration [1]. These increases in exploratory and locomotor activities suggest that while social engagement may be reduced, the animals maintain or even enhance their interaction with the physical environment.

Intruder animals displayed distinct behavioral patterns compared to residents, with decreased attend behavior but increased cage exploration, rearing, and digging behaviors [1]. This pattern suggests that Pindobind may alter the balance between social and nonsocial behaviors, potentially shifting attention away from social stimuli toward environmental exploration.

The dissociation between social and nonsocial behaviors following Pindobind administration provides important insights into the compound's mechanism of action. The enhancement of nonsocial behaviors in the absence of corresponding social engagement suggests that the compound may selectively affect neural circuits involved in social cognition while preserving or enhancing circuits responsible for environmental exploration and non-social motor behaviors.

| Behavioral Category | Specific Behavior | Direction of Change | Dose Range (mg/kg) | Subject Type |

|---|---|---|---|---|

| Social Behavior | Nonspecific Social Behavior | Reduced | 0.5-10 | Resident |

| Social Behavior | Following Behavior | Reduced | 0.5-10 | Resident |

| Social Behavior | Stretch/Attend Behavior | Enhanced | 0.5-10 | Resident |

| Social Behavior | Attend Behavior (Intruder) | Decreased | 0.5-10 | Intruder |

| Nonsocial Behavior | Cage Exploration (Resident) | Increased | 0.5-10 | Resident |

| Nonsocial Behavior | Rearing (Resident) | Increased | 0.5-10 | Resident |

| Nonsocial Behavior | Cage Exploration (Intruder) | Increased | 0.5-10 | Intruder |

| Nonsocial Behavior | Rearing (Intruder) | Increased | 0.5-10 | Intruder |

XLogP3

Wikipedia

Dates

Further characterization of beta3-adrenoceptors in the guinea pig gastric fundus: stereoselectivity, beta-adrenoceptor alkylation, and structure-activity relationship

T Horinouchi, K KoikePMID: 11824942 DOI:

Abstract

The stereoselectivity of beta3-adrenoceptors, the effect of a beta-adrenoceptor alkylating agent, and the structure-activity relationship at beta3-adrenoceptors were investigated on the guinea pig gastric fundus. Isomeric activity ratios ((+)/(-)) for isomers of isoprenaline and noradrenaline were 20.9-fold and 43.7-fold, respectively, and were less than those obtained for activation of beta1- and beta2-adrenoceptors in the guinea pig atria and trachea, respectively. The concentration-response curves to the catecholamines ((-)-isoprenaline, (-)-noradrenaline, and (-)-adrenaline), the selective beta3-adrenoceptor agonist BRL37344 ((R*,R*)-(+/-)-4-[2-[(2-(3-chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid sodium), and the nonconventional partial beta3-adrenoceptor agonist (+/-)-CGP12177A ((+/-)-[4-[3-[(1,1-dimethylethyl) amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one] hydrochloride) were resistant to blockade by (+/-)-pindobind (10 microM), the beta-adrenoceptor alkylating agent. Furthermore, (+/-)-nadolol, which belongs to the aryloxypropanolamine class and has beta1- and beta2-adrenoceptor antagonistic characteristics, displays agonistic activity at beta3-adrenoceptors. These results indicate that pharmacological characteristics of the beta3-adrenoceptors of guinea pig gastric fundus differ from those of beta1- and beta2-adrenoceptors. (-)-Noradrenaline and (-)-adrenaline were more potent than dopamine and (-)-phenylephrine, respectively. In addition, dobutamine was 22-fold more potent than dopamine. These results suggest that the 4-hydroxyl group at the catechol ring and the beta-hydroxyl group and the large moiety on the alkylamine chain characterized efficacy at beta3-adrenoceptors.5-HT1A receptor blockade and the motivational profile of ethanol

Fred O Risinger, Janel M BoycePMID: 12072158 DOI: 10.1016/s0024-3205(02)01728-9

Abstract

Although several serotonin (5-HT) receptor subtypes influence ethanol consumption, the motivational mechanisms underlying these changes remain unclear. The present experiments characterized the rewarding, aversive and stimulant effects of ethanol in combination with a specific 5-HT1A receptor antagonist (pindobind-5HT1A). In a place conditioning study, adult male Swiss-Webster mice received 6 parings of a distinctive tactile stimulus with either 2 g/kg ethanol, 2.5 mg/kg pindobind-5HT1A, or both drugs in combination. Ethanol-conditioned preference for the tactile cue was enhanced in mice also receiving pindobind-5HT1A, which did not produce cue preference in the absence of ethanol. In a taste conditioning study, Swiss-Webster mice received 4 trials consisting of access to a distinctive NaCl flavor followed by either 4 g/kg ethanol, 2.5 mg/kg pindobind-5HT1A, or both drugs. As expected, ethanol produced avoidance of the flavor. Pindobind-5HT1A did not reduce or enhance ethanol-conditioned flavor aversion. In a study characterizing locomotor activity, 2 g/kg ethanol produced stimulation, which was enhanced after 10 daily treatments. Locomotor sensitization was not altered by co-treatment with pindobind-5HT1A. Overall, the present results show specific effects of 5-HT1A blockade on ethanol reward.Monocyte 5-HT1A receptors mediate pindobind suppression of natural killer cell activity: modulation by catalase

M G Frank, D R Johnson, S E Hendricks, J L FrankPMID: 11360926 DOI: 10.1016/s1567-5769(00)00015-1

Abstract

Serotonin (5-hydroxytryptamine; 5-HT) modulates constituents of the immune system. 5-HT1A receptor antagonists potently suppress lymphocyte function. NK cell activity (NKCA) was measured after exposure of mononuclear cells to the 5-HT1A receptor antagonist pindobind and the 5-HT(1C/2) receptor antagonist ketanserin. Elutriated monocytes were exposed to pindobind, incubated with peripheral blood lymphocytes (PBL) in the presence or absence of an H2O2 scavenger catalase, and NKCA measured. Pindobind, but not ketanserin, suppressed NKCA in vitro. Pindobind-treated monocytes suppressed NKCA, whereas pindobind treatment of PBL did not affect NKCA. Catalase inhibited pindobind-induced suppression of NKCA. These data are consistent with previous results that 5-HT modulates NKCA via 5-HT1A receptors on monocytes and suggest that 5-HT may abrogate monocyte suppression of NKCA by inhibiting monocyte signals such as H2O2.The effects of compounds varying in selectivity as 5-HT(1A) receptor antagonists in three rat models of anxiety

G Griebel, R J Rodgers, G Perrault, D J SangerPMID: 10884565 DOI: 10.1016/s0028-3908(00)00074-5

Abstract

Compounds varying in selectivity as 5-HT(1A) receptor antagonists have recently been reported to produce benzodiazepine-like antianxiety effects in mice. To assess the cross-species generality of these findings, the present experiments compared the effects of diazepam (0.625-5 mg/kg) with those of several non-selective (MM-77, 0.03-1 mg/kg and pindobind-5-HT(1A), 0.1-5 mg/kg) and selective (WAY100635, 0.01-10 mg/kg, p-MPPI, 0.01-3 mg/kg and SL88.0338, 0.3-10 mg/kg) 5-HT(1A) receptor antagonists in three well-validated anxiolytic screening tests in rats: punished lever-pressing, punished drinking, and the elevated plus-maze. In the punished lever-pressing conflict test, none of the 5-HT(1A) receptor antagonists modified rates of punished responding, whereas in the punished drinking test, WAY100635 (0.3-1 mg/kg), SL88.0338 (3-10 mg/kg), p-MPPI (1 mg/kg), MM-77 (0.03-0.3 mg/kg), but not pindobind-5-HT(1A), produced clear anticonflict activity. However, the increase in punished responding with the 5-HT(1A) compounds was smaller than that produced by diazepam, indicating weaker anxiolytic-like activity. In the elevated plus-maze test, WAY100635 (0.1-0.3 mg/kg), SL88.0338 (0.3-10 mg/kg), MM-77 (0.01-3 mg/kg), pindobind-5-HT(1A) (0.1-3 mg/kg), but not p-MPPI, showed anxiolytic-like activity on traditional behavioral indices, increasing the percentage of time spent in open arms and the percentage of open arm entries. As was the case in the punished drinking test, the magnitude of the positive effects of the 5-HT(1A) compounds was generally smaller than that of diazepam. Of the ethological measures recorded in the plus-maze, all compounds markedly decreased risk assessment (i.e. attempts) over the entire dose-range, but only diazepam clearly increased directed exploration (i.e. head-dipping). Although the present results demonstrate that 5-HT(1A) receptor antagonists elicit anxiolytic-like effects in rats, this action appears to be test-specific and, unlike previous findings in mice, smaller than that observed with benzodiazepines. The data are discussed in relation to the possible relevance of species differences in 5-HT(1A) receptor function and the nature of the anxiety response studied.Serotonergic modulation of the P13 midlatency auditory evoked potential in the rat

H Miyazato, R D Skinner, T Crews, K Williams, E Garcia-RillPMID: 10715558 DOI: 10.1016/s0361-9230(99)00257-9

Abstract

The vertex-recorded, sleep state-dependent P13 midlatency auditory evoked potential in the rat may be generated, in part, by pedunculopontine nucleus (PPN) projections. Injections into the PPN of the 5-HT(1A) serotonin receptor agonist, 8-hydroxy-2-di-n-propylaminotetralin hydrobromide (DPAT), were found to reduce the amplitude of the P13 potential in a dose- and time-dependent manner. The suppressive effect of DPAT was blocked or reduced by pretreatment with the 5-HT(1A) serotonin receptor antagonist, Pindobind. These results show that the P13 potential can be modulated by known inhibitory serotonergic inputs to the PPN.Serotonin stimulates corticotropin-releasing factor gene expression in the hypothalamic paraventricular nucleus of conscious rats

K Kageyama, F Tozawa, N Horiba, H Watanobe, T SudaPMID: 9535102 DOI: 10.1016/s0304-3940(98)00097-4

Abstract

To examine the direct effects of serotonin (5-HT) on the release and synthesis of corticotropin-releasing factor (CRF) in the hypothalamic paraventricular nucleus (PVN), 5-HT was microinjected just onto the bilateral PVN of conscious rats. Plasma adrenocorticotropic hormone (ACTH) levels peaked at 30 min and returned to the basal levels in 90 min. Northern blot analysis revealed that the CRF messenger RNA (mRNA) level in the PVN as well as the proopiomelanocortin mRNA level in the anterior pituitary significantly increased 120 min after the 5-HT injections (50-250 nmol/side). Pretreatment with intracerebroventricular (i.c.v.) injection of pindobind 5-HT1A (5 nmol) or LY-278584 (500 nmol) completely abolished the 5-HT-induced ACTH response, whereas LY-53857 (100 nmol) was without effect. These results suggest that 5-HT stimulates CRF release, which has interactions with 5-HT1A and 5-HT3 receptors on CRF neurons in the PVN, and activates CRF synthesis in conscious rats.[Effects of 5-HT on activity of arcuate neurons of rat hypothalamic slices]

P Tao, J MeiPMID: 9389167 DOI:

Abstract

Extracellular recordings were made from 176 spontaneous discharging units in the arcuate nucleus of rat hypothalamic slices. Depending on the patterns of discharge, the units were divided into three types; slow irregular (76%), fast continuous (26.5%) and phasic units (6.3%). The effect of 5-HT on the different types of units were observed. The results indicated that most of neurons were inhibited by 5-HT, and only a small portion of the cells showed excitation and a few of the slow irregular units showed "excitation after inhibition". With 5-HT 10(-6) mol/L we found that 12 units inhibited by 5-HT could not be reversed by CHD, while the 4 inhibited units could be partly or completely reversed by MSG. 4 of the 7 neurons inhibited by 5-HT were partly blocked by Pindobind-5-HT1A but not for the remaining 3 neurons. The results suggest that the inhibitory effect of 5-HT on arcuate neurons may be mediated by 5-HT1 receptor, while some by 5-HT1A receptor.The effects of 8-hydroxy-2-(di-n-propylamino)tetralin on the cholinergic contraction in guinea pig and human airways in vitro

L J Dupont, J L Pype, M G Demedts, P De Leyn, G Deneffe, G M VerledenPMID: 9817696 DOI: 10.1164/ajrccm.158.5.9712102

Abstract

Electrical field stimulation of guinea pig tracheal strips and human bronchial rings, in vitro, evokes a cholinergic contraction mediated by the release of acetylcholine. 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a 5-HT1A and 5-HT7 agonist. In this study, we have investigated whether 8-OH-DPAT could modulate the cholinergic contraction in guinea pig and human airways in vitro. 8-OH-DPAT (1 to 30 microM) produced a concentration-dependent inhibition of the cholinergic contraction in guinea pig tracheal strips with a maximal inhibition of 75.8% +/- 4. 7% (30 microM, 0.5 Hz). Pretreatment of the tissues with the 5- HT1/2/7 antagonist methysergide (10 to 30 microM) significantly attenuated the inhibitory effects of 8-OH-DPAT (10 to 30 microM) on the cholinergic contraction. Pretreatment with ketanserin (10 microM), a 5-HT2 antagonist, tropisetron (1 microM), a 5-HT3/4 antagonist, SDZ 216-525 (1 to 10 microM) and pindobind (10 microM), both selective 5-HT1A antagonists, or capsaicin (10 microM), which depletes sensory nerves from neuropeptides, had no effect on the inhibition of the cholinergic contraction by 8-OH-DPAT (10 to 30 microM). 5-carboxamidotryptamine (5-CT) (10 to 100 microM), a 5-HT1/2/7 agonist, partially mimicked the inhibitory effects of 8-OH-DPAT on the cholinergic contraction. 8-OH-DPAT (10 to 30 microM) also inhibited the cholinergic contraction in human bronchial rings in vitro with a maximal inhibition of 46.2% +/- 7.2% (30 microM, 1 Hz). SDZ 216-525 (10 microM) had no effect, whereas methysergide (30 microM) partially prevented the effect of 8-OH-DPAT in human airways. 8-OH-DPAT (30 microM) did not displace the concentration-response curve to acetylcholine (10 nM-30 mM) in guinea pig and human airways in vitro. These results suggest that 8-OH-DPAT inhibits the cholinergic contraction in guinea pig and human airways in vitro through stimulation of prejunctional atypical 5-HT receptors, possibly of the 5-HT7 subtype, located on postganglionic cholinergic nerves.Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. Pindolol enantiomers and pindobind 5-HT1A

B J Cao, R J RodgersPMID: 9300623 DOI: 10.1016/s0091-3057(97)00280-3

Abstract

Studies on the behavioural effects of 5-hydroxytryptamine receptor subtype 1A (5-HT1A) antagonists may provide important clues to the precise role of 5-HT1A receptor mechanisms in anxiety. In the first of a series of experiments designed to address this issue, the effects of mixed 5-HT1A and beta-adrenergic receptor antagonists pindolol enantiomers and pindobind 5-HT1A and of metoprolol and ICI 118,551 (selective beta1- and beta2-adrenoceptor antagonists, respectively) were assessed in the mouse elevated plus-maze using ethological techniques. Results showed that, at lower doses, (-)pindolol (0.1-1.6 mg/kg) and pindobind 5-HT1A (0.1-0.5 mg/kg) produced changes in both conventional and ethological measures (increased percentage of open arm time and reduced risk assessment) indicative of anxiety reduction. However, these anxiolyticlike actions were less evident at higher doses. In contrast, (+)pindolol (0.1-6.4 mg/kg), metoprolol (2.0-18.0 mg/kg) and ICI 118,551 (1.0-9.0 mg/kg) were behaviourally inert under present test conditions. These data suggest that antagonist actions at 5-HT1A receptors (but not beta-adrenoceptors) are involved in the anxiolyticlike effects of (-)pindolol and pindobind 5-HT1A in the murine elevated plus-maze test.The human 5-hydroxytryptamine 1A receptor differentially modulates phospholipase C and adenylyl cyclase activities

R Fenrick, C Pou, M Beliveau, A FarginPMID: 8919640 DOI: 10.1016/0306-3623(95)02028-4